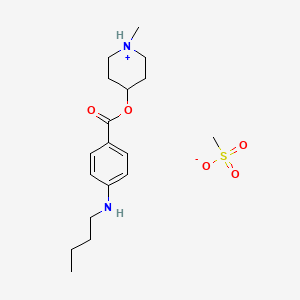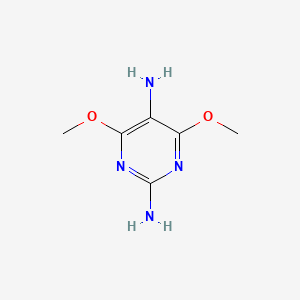![molecular formula C15H11F2NO B13749522 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one typically involves the reaction of 3,5-difluorobenzyl chloride with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-Difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one stands out due to its unique indole structure combined with the difluorophenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H11F2NO |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H11F2NO/c16-10-5-9(6-11(17)8-10)7-13-12-3-1-2-4-14(12)18-15(13)19/h1-6,8,13H,7H2,(H,18,19) |
InChI Key |
ORHLZSYLJRBEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


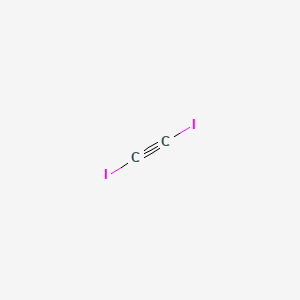
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
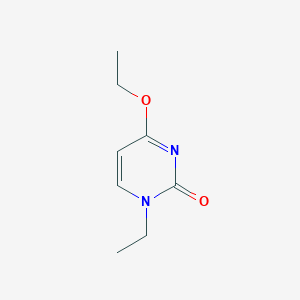

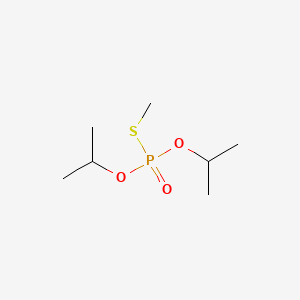
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
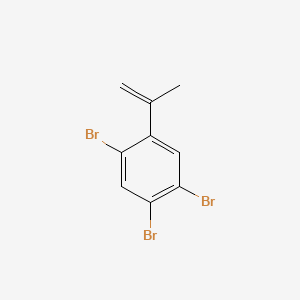
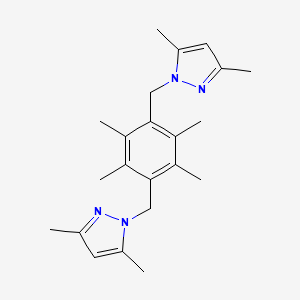
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)


